2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid
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Overview
Description
2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid is a chemical compound with the molecular formula C15H13ClO4. It is known for its unique structure, which includes a chloro-substituted benzyl group and a methoxy group attached to a benzoic acid core. This compound is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl alcohol and 6-methoxybenzoic acid.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the carboxylic acid group, followed by the addition of 2-chlorobenzyl chloride to form the ester linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with substituted nucleophiles.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-benzyloxymethyl)-benzoic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
6-Methoxy-benzoic acid: Lacks the chloro-benzyloxymethyl group, resulting in different chemical properties and applications.
2-Chloro-benzoic acid: Lacks both the methoxy and benzyloxymethyl groups, leading to distinct chemical behavior and uses.
Uniqueness
2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid is unique due to the presence of both the chloro-benzyloxymethyl and methoxy groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxymethyl]-6-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-20-14-8-4-6-12(15(14)16(18)19)10-21-9-11-5-2-3-7-13(11)17/h2-8H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVNLYWTZLANIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)COCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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